(2-(2-Methylallyl)phenyl)boronic acid
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Overview
Description
(2-(2-Methylallyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-methylallyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through processes like the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Methylallyl)phenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of a Grignard reagent derived from 2-(2-methylallyl)phenyl bromide with trimethyl borate, followed by hydrolysis, can yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for scale. Continuous flow setups for handling organolithium chemistry or the use of metal-free photoinduced borylation of haloarenes are examples of methods that can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (2-(2-Methylallyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
(2-(2-Methylallyl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(2-Methylallyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex, which can undergo transmetalation with a palladium catalyst in the Suzuki-Miyaura coupling. This process involves the transfer of the organic group from boron to palladium, followed by reductive elimination to form the desired product . In biological systems, boronic acids can form reversible covalent bonds with nucleophilic sites on enzymes or other biomolecules, affecting their activity .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the 2-methylallyl group, making it less sterically hindered and potentially less selective in certain reactions.
2-Methoxyphenylboronic acid: Contains a methoxy group instead of a 2-methylallyl group, which can affect its reactivity and applications.
2-(Hydroxymethyl)phenylboronic acid: Features a hydroxymethyl group, which can introduce additional hydrogen bonding interactions.
Uniqueness: (2-(2-Methylallyl)phenyl)boronic acid is unique due to the presence of the 2-methylallyl group, which can provide steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where such properties are advantageous .
Properties
Molecular Formula |
C10H13BO2 |
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Molecular Weight |
176.02 g/mol |
IUPAC Name |
[2-(2-methylprop-2-enyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6,12-13H,1,7H2,2H3 |
InChI Key |
QFJVULADICLGFN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CC(=C)C)(O)O |
Origin of Product |
United States |
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